Molecular Weight and Lipophilicity Comparison with the MLPCN Probe ML138
The target compound is significantly smaller and less lipophilic than ML138, the most characterized analog. Its reduced molecular weight and lower LogP suggest superior solubility and permeability characteristics governed by different physicochemical rules [1]. This positions the ethyl analog as a more fragment-like or early-lead candidate, whereas ML138 is a more optimized probe with a balanced profile for in vivo studies .
| Evidence Dimension | Computed Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 365.3 g/mol; XLogP3 = 3.9 |
| Comparator Or Baseline | ML138 (CID 44601470): MW = 417.3 g/mol; XLogP3 ≈ 4.5 (estimated) |
| Quantified Difference | The target compound is 52 g/mol lighter and has a lower computed LogP, consistent with a smaller, less lipophilic structure. |
| Conditions | Computed by PubChem (release 2025.04.14) [1] |
Why This Matters
The lower molecular weight and lipophilicity of the ethyl analog predict superior solubility and a distinct pharmacokinetic profile, making it a more attractive starting point for optimization in lead-like chemical space compared to the heavier ML138.
- [1] PubChem, Computed Properties for CID 2024095. Accessed 2026-05-03. View Source
